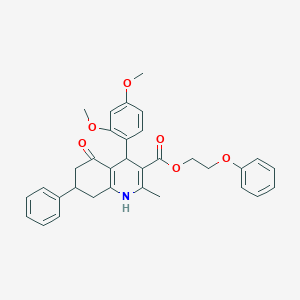![molecular formula C21H20N2O5S B5011846 N-[(4-methoxyphenyl)(phenyl)methyl]-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B5011846.png)
N-[(4-methoxyphenyl)(phenyl)methyl]-4-methyl-3-nitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-methoxyphenyl)(phenyl)methyl]-4-methyl-3-nitrobenzenesulfonamide, also known as MNBS, is a chemical compound that has been widely studied for its potential applications in scientific research. MNBS belongs to the family of sulfonamides, which are known for their antibacterial properties. However, MNBS has been found to have unique properties that make it a promising candidate for use in various research applications.
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)(phenyl)methyl]-4-methyl-3-nitrobenzenesulfonamide involves the inhibition of specific proteins involved in cell division and proliferation. This compound has been found to bind to the active site of these proteins, preventing them from functioning properly. This results in the inhibition of cell growth and proliferation, which can be beneficial in the treatment of cancer and other diseases.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects on the body. This compound has been found to inhibit the activity of certain enzymes involved in the metabolism of drugs and other compounds. This can lead to increased levels of these compounds in the body, which can have both positive and negative effects.
Advantages and Limitations for Lab Experiments
N-[(4-methoxyphenyl)(phenyl)methyl]-4-methyl-3-nitrobenzenesulfonamide has several advantages and limitations for use in lab experiments. One of the main advantages of this compound is its ability to inhibit the growth of cancer cells, making it a promising candidate for use in cancer research. However, this compound also has limitations, such as its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of N-[(4-methoxyphenyl)(phenyl)methyl]-4-methyl-3-nitrobenzenesulfonamide. One potential direction is the development of new derivatives of this compound that have improved properties, such as increased potency or reduced toxicity. Another direction is the study of the potential use of this compound in combination with other drugs or therapies for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research fields.
Synthesis Methods
N-[(4-methoxyphenyl)(phenyl)methyl]-4-methyl-3-nitrobenzenesulfonamide can be synthesized through a multi-step reaction process involving the reaction of various starting materials. The synthesis process involves the reaction of 4-methyl-3-nitrobenzenesulfonyl chloride with a mixture of phenylmagnesium bromide and 4-methoxybenzyl chloride. The resulting product is then purified through a series of chemical reactions to obtain the final product, this compound.
Scientific Research Applications
N-[(4-methoxyphenyl)(phenyl)methyl]-4-methyl-3-nitrobenzenesulfonamide has been studied for its potential applications in various scientific research fields. One of the most promising applications of this compound is in the field of cancer research. This compound has been found to inhibit the growth of certain cancer cells by targeting specific proteins involved in cell division and proliferation. This compound has also been studied for its potential use in the treatment of inflammatory diseases, such as arthritis, due to its anti-inflammatory properties.
properties
IUPAC Name |
N-[(4-methoxyphenyl)-phenylmethyl]-4-methyl-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S/c1-15-8-13-19(14-20(15)23(24)25)29(26,27)22-21(16-6-4-3-5-7-16)17-9-11-18(28-2)12-10-17/h3-14,21-22H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVVHTXQCVJFBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C3=CC=C(C=C3)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2,4-dimethylphenoxy)butyl]-1(2H)-phthalazinone](/img/structure/B5011766.png)

![N-[4-(1H-indol-2-yl)phenyl]-1-(2-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B5011783.png)
![tert-butyl [(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetate](/img/structure/B5011788.png)
![4-methyl-N-[6-methyl-3-(1-pyrrolidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B5011792.png)

![2-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl acetate](/img/structure/B5011800.png)
![ethyl 4-({N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycyl}amino)benzoate](/img/structure/B5011803.png)
![N-(1-{1-[(4-ethyl-1-piperazinyl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-methylbutanamide](/img/structure/B5011806.png)
![2-{1-ethyl-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-thioxo-4-imidazolidinyl}-N-phenylacetamide](/img/structure/B5011817.png)
![3-{[bis(2-hydroxyethyl)amino]sulfonyl}-4-methyl-N-(2-methylphenyl)benzamide](/img/structure/B5011820.png)

![1-[2-(3,5-dimethylphenoxy)ethoxy]-2-methoxy-4-methylbenzene](/img/structure/B5011842.png)
![4-acetyl-3-hydroxy-5-(4-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5011854.png)